molecular formula C9H6BrFN2 B2885429 7-Bromo-5-fluoroisoquinolin-1-amine CAS No. 1547775-93-8

7-Bromo-5-fluoroisoquinolin-1-amine

Cat. No.: B2885429
CAS No.: 1547775-93-8
M. Wt: 241.063
InChI Key: IPZBNIMYZJNXLD-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroisoquinolin-1-amine (C₉H₆BrFN₂; MW: 241.06 g/mol) is a halogenated isoquinoline derivative with bromine and fluorine substituents at positions 7 and 5, respectively, and an amine group at position 1 . Its CAS registry number is 1547775-93-8, and it is cataloged under MDL number MFCD24257964 . The compound’s structure combines electron-withdrawing halogens (Br, F) with a nucleophilic amine, making it a versatile building block in medicinal chemistry, particularly for kinase inhibitors and heterocyclic drug discovery.

Properties

IUPAC Name

7-bromo-5-fluoroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZBNIMYZJNXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroisoquinolin-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoroisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroisoquinolin-1-amine and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, some derivatives may inhibit key enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-bromo-5-fluoroisoquinolin-1-amine with three analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Structural Differences
This compound C₉H₆BrFN₂ 241.06 Br (C7), F (C5), NH₂ (C1) 1547775-93-8 Reference compound
2-(7-Bromo-1H-indol-3-yl)acetonitrile C₈H₁₁BrN₂ 215.09 Br (C7), nitrile (C3 side chain) 1369882-72-3 Indole core vs. isoquinoline; nitrile group
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile C₇H₆ClN₃O 155.58 Cl (C7), methyl (C5), nitrile (C3) EN300-298816 Pyrazolo-pyrimidine core; chlorine substituent
rac-2-methyl-1-[(1R,2R)-2-phenylcyclopropyl]prop-1-amine C₁₃H₁₉N 189.30 Cyclopropane, phenyl, methyl groups EN300-744371 Non-aromatic core; chiral cyclopropane
Key Observations:
  • Core Heterocycle Differences: The isoquinoline scaffold in this compound offers a planar aromatic system, contrasting with the indole in 2-(7-bromo-1H-indol-3-yl)acetonitrile and the pyrazolo-pyrimidine in 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The cyclopropane-containing amine rac-2-methyl-1-[(1R,2R)-2-phenylcyclopropyl]prop-1-amine lacks aromaticity, emphasizing steric effects .
  • Fluorine’s electronegativity may improve metabolic stability relative to non-fluorinated analogs .
  • Functional Group Variations :

    • The nitrile group in 2-(7-bromo-1H-indol-3-yl)acetonitrile and 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile introduces reactivity for further derivatization, unlike the amine in the reference compound .

Research Implications

  • Kinase Inhibition: Isoquinoline derivatives like this compound are explored as ATP-competitive kinase inhibitors, whereas indole analogs often target serotonin receptors .
  • Structural Tunability : The reference compound’s halogenated scaffold allows precise modulation of electronic properties, a feature less feasible in cyclopropane-based amines .

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